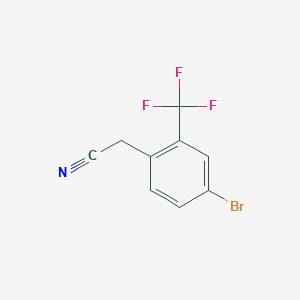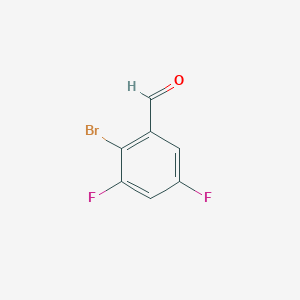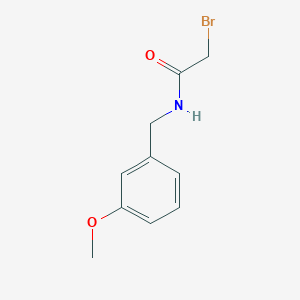
2-Bromo-n-(3-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-n-(3-methoxybenzyl)acetamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a bromine atom, a methoxy group, and an acetamide moiety attached to a benzyl ring
Aplicaciones Científicas De Investigación
2-Bromo-n-(3-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-n-(3-methoxybenzyl)acetamide are currently unknown . Once the targets of this compound are identified, it will be possible to determine which biochemical pathways are affected.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological system in which the compound is present.
Análisis Bioquímico
Biochemical Properties
2-Bromo-n-(3-methoxybenzyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to undergo free radical bromination, nucleophilic substitution, and oxidation reactions . It interacts with enzymes such as N-bromosuccinimide (NBS), which facilitates the bromination process by generating succinimidyl radicals
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific signaling proteins, leading to changes in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression levels of target genes . These cellular effects highlight the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to specific enzymes, leading to either inhibition or activation of their catalytic activities. For example, the bromine atom in the compound can form covalent bonds with nucleophilic residues in enzyme active sites, resulting in enzyme inhibition . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Studies have shown that the compound’s stability can be influenced by factors such as temperature, pH, and exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound’s activity may change over time due to degradation or other factors . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression. At high doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity . These findings are essential for determining the appropriate dosage for therapeutic applications and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can influence the compound’s activity, stability, and toxicity, making it important to understand the enzymes and cofactors involved in its metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences or chemical modifications can direct the compound to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes . Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and optimizing its use in biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-n-(3-methoxybenzyl)acetamide typically involves the reaction of 3-methoxybenzylamine with 2-bromoacetyl bromide. The general procedure includes:
- Dissolving 3-methoxybenzylamine in anhydrous dichloromethane.
- Adding 2-bromoacetyl bromide dropwise to the solution at 0°C.
- Allowing the reaction mixture to warm to ambient temperature and stirring for 30 minutes.
- Adding an aqueous solution of saturated sodium bicarbonate to the mixture.
- Extracting the organic layer and washing it with saturated sodium bicarbonate solution.
- Drying the organic extracts over anhydrous magnesium sulfate and concentrating in vacuo .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-n-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide moiety can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Comparación Con Compuestos Similares
- 2-Bromo-n-(2-methoxybenzyl)acetamide
- 2-Bromo-n-(4-methoxybenzyl)acetamide
Comparison:
- 2-Bromo-n-(3-methoxybenzyl)acetamide is unique due to the position of the methoxy group on the benzyl ring, which influences its chemical reactivity and biological activity.
- 2-Bromo-n-(2-methoxybenzyl)acetamide and 2-Bromo-n-(4-methoxybenzyl)acetamide have the methoxy group at different positions, leading to variations in their physical and chemical properties .
Propiedades
IUPAC Name |
2-bromo-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-14-9-4-2-3-8(5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKIBUNXBLOJPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1375072.png)
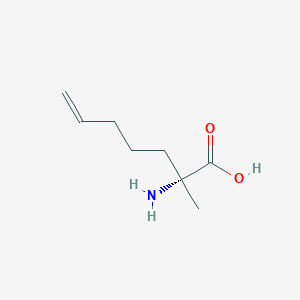

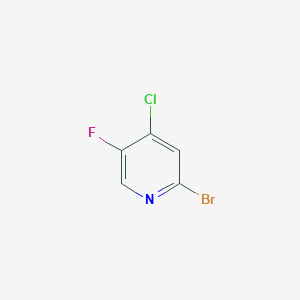



![6-Azaspiro[2.5]octan-4-ol](/img/structure/B1375082.png)
